molecular formula C13H26N2 B3243368 1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane CAS No. 1564145-56-7

1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B3243368
M. Wt: 210.36
InChI Key: JFVICDDTHSNTRJ-UHFFFAOYSA-N
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Description

“1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane” is a complex organic compound. It is related to the class of compounds known as organoboranes . The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .


Synthesis Analysis

The synthesis of such compounds often involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN), a versatile hydroborating reagent . The reagent exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions . The organoboranes can be converted to C-H, C-O, C-N, C-S, C-halogen, C-metal, and above all C-C bonds .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to the structure of 9-borabicyclo[3.3.1]nonane . The IUPAC Standard InChI for a similar compound is: InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it participates in Suzuki–Miyaura coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond-forming reactions . The organoboranes most commonly employed in these reactions are based on 9-borabicyclo[3.3.1]nonane .

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the ability to construct a large variety of substituted adamantanones in a highly efficient and simple manner could allow for more rapid testing of derivatives to study both the biological activity and the mechanism of action of this class of compounds .

properties

IUPAC Name

1,5-dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-11(2)5-15-9-12(3)6-13(4,10-15)8-14-7-12/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVICDDTHSNTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CC(C1)(CNC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 3
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 4
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane

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